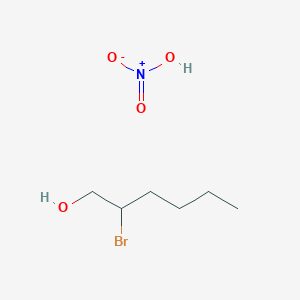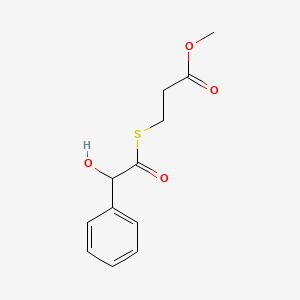![molecular formula C16H11N5O2 B14507878 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione CAS No. 63407-78-3](/img/structure/B14507878.png)
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core with a phenyldiazenyl group, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and quinazoline derivatives under specific conditions. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst can yield the desired imidazoquinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase I, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell growth and proliferation . The compound may also interact with other cellular targets, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazoquinazolines: These compounds share the imidazoquinazoline core and exhibit similar biological activities.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the imidazoquinazoline structure and show comparable pharmacological properties.
Imidazothiazines: These compounds contain a sulfur atom in the ring structure and have distinct biological activities.
Uniqueness
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is unique due to the presence of the phenyldiazenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
63407-78-3 |
|---|---|
Molekularformel |
C16H11N5O2 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
3-phenyldiazenyl-1,3-dihydroimidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H11N5O2/c22-14-13(20-19-10-6-2-1-3-7-10)21-15(23)11-8-4-5-9-12(11)17-16(21)18-14/h1-9,13H,(H,17,18,22) |
InChI-Schlüssel |
YMUYILUWPQEUCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2C(=O)NC3=NC4=CC=CC=C4C(=O)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


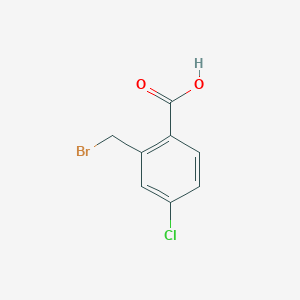
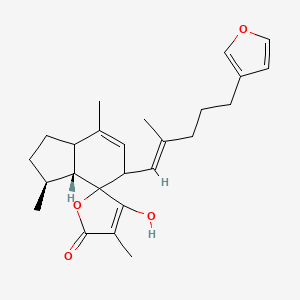
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
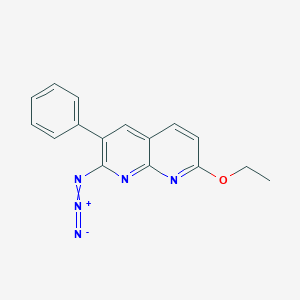


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
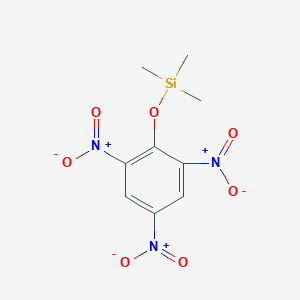

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)

![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
